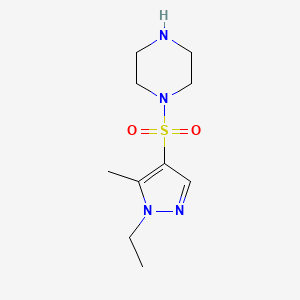

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Description

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS: 1172262-14-4) is a sulfonamide-functionalized piperazine derivative with the molecular formula C₁₀H₁₈N₄O₂S and a molecular weight of 258.34 g/mol . The compound features a pyrazole ring substituted with ethyl and methyl groups at the 1- and 5-positions, respectively, linked via a sulfonyl group to a piperazine moiety. The compound has been cataloged for research use, though commercial availability is listed as discontinued .

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-3-14-9(2)10(8-12-14)17(15,16)13-6-4-11-5-7-13/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBHVYAIFZUKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)N2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a sulfonyl chloride derivative, followed by the introduction of the piperazine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Reaction of 1-ethyl-5-methyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative.

Step 3: Introduction of the piperazine ring to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include piperazine sulfonamides with variations in the sulfonyl-linked substituents. These modifications influence physicochemical properties, synthetic routes, and biological applications. Below is a detailed comparison:

Structural and Physicochemical Comparisons

Physicochemical Trends

Biological Activity

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, identified by its CAS number 1172262-14-4, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory and potential anticancer effects, as well as its safety profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 258.34 g/mol. The compound features a piperazine ring substituted with a pyrazole sulfonamide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1172262-14-4 |

| Molecular Formula | C10H18N4O2S |

| Molecular Weight | 258.34 g/mol |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular, compounds featuring the pyrazole scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

In a comparative study, various pyrazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. For instance, one derivative exhibited an IC50 value of 0.034 μM against COX-2, indicating potent anti-inflammatory effects. The selectivity index for these compounds suggests they may provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored extensively. In vitro assays demonstrated that several compounds showed broad-spectrum anticancer activity with IC50 values ranging from 16 µM to 57 µM against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

A notable study involved the evaluation of a series of pyrazole derivatives in a rat model for their anti-inflammatory properties. The results indicated that certain derivatives significantly reduced paw edema in carrageenan-induced models, demonstrating their potential as effective anti-inflammatory agents . Moreover, histopathological analyses revealed minimal organ damage, suggesting a favorable safety profile.

Safety Profile

The safety assessment of this compound has been conducted through acute toxicity tests in animal models. The lethal dose (LD50) was found to be greater than 2000 mg/kg, indicating low toxicity levels and supporting its potential use in therapeutic applications without significant adverse effects .

Q & A

Q. 1.1. What are the recommended synthetic routes for 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with nucleophilic substitution of the pyrazole moiety (e.g., alkylation of 1-ethyl-5-methylpyrazole using propargyl bromide in DMF with K₂CO₃ as a base, as described in analogous piperazine sulfonamide syntheses .

- Sulfonylation : React the pyrazole intermediate with piperazine in a polar aprotic solvent (e.g., DCM) under reflux, using triethylamine to scavenge HCl. Monitor progress via TLC (hexane:ethyl acetate = 1:2) .

- Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of sulfonyl chloride) and solvent ratios (DCM:H₂O = 2:1) to improve yield. Copper sulfate/sodium ascorbate catalysts may enhance coupling efficiency in multi-step reactions .

Q. 1.2. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl group integration. Compare with literature data for analogous sulfonamides .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z ~297.1 for C₁₁H₁₈N₄O₂S).

- Elemental Analysis : Validate C, H, N, S percentages (±0.3% theoretical) to confirm purity .

Q. 1.3. What analytical techniques are suitable for assessing the compound’s purity and stability under varying conditions?

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1%).

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (expected >200°C for sulfonamides) .

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .

Advanced Research Questions

Q. 2.1. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like DPP-IV or serotonin receptors. Align the sulfonyl-piperazine scaffold with sitagliptin’s pharmacophore (piperazine ring, sulfonamide moiety) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å for receptor-ligand complexes) .

- QSAR Modeling : Corinate substituent electronegativity (e.g., ethyl/methyl on pyrazole) with inhibitory activity using CoMFA/CoMSIA .

Q. 2.2. How do structural modifications (e.g., substituents on pyrazole/piperazine) influence pharmacological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with halogen (F, Cl) or methoxy groups on the pyrazole. Test in vitro for activity (e.g., antimicrobial MIC assays). Increased hydrophobicity (e.g., ethyl groups) may enhance membrane permeability .

- Contradiction Analysis : If fluorinated derivatives show reduced activity despite higher predicted binding, evaluate metabolic stability via cytochrome P450 assays .

Q. 2.3. What in vitro models are appropriate for evaluating the compound’s therapeutic potential (e.g., anticancer, antimicrobial)?

Methodological Answer:

- Anticancer : Use MTT assays on HeLa or MCF-7 cells. Compare IC₅₀ values with cisplatin controls. Assess apoptosis via flow cytometry (Annexin V/PI staining) .

- Antimicrobial : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution. Piperazine-sulfonamides often show MICs <50 µg/mL .

- Mechanistic Studies : Perform Western blotting to quantify caspase-3 (apoptosis) or β-lactamase (antibiotic resistance) expression .

Q. 2.4. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from analogous compounds (e.g., piperazine sulfonamides with pyrazole substituents). Use ANOVA to identify statistically significant variables (e.g., logP vs. IC₅₀) .

- Dose-Response Curves : Re-test disputed compounds under standardized conditions (e.g., 72h incubation, 10% FBS media). Control for batch-to-batch variability via NMR .

Q. 2.5. What in vivo methodologies are recommended to assess pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Administer 10–50 mg/kg orally to Sprague-Dawley rats. Collect plasma at intervals (0–24h) for LC-MS/MS analysis. Calculate AUC and t₁/₂ .

- Toxicity Screening : Perform acute toxicity tests (OECD 423). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

Methodological Best Practices

Q. 3.1. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents (DMF, DCM) .

- Spill Management : Absorb spills with vermiculite; neutralize acidic residues with sodium bicarbonate .

Q. 3.2. How does the sulfonyl group in the compound’s structure affect its chemical reactivity and stability?

Methodological Answer:

- Electrophilicity : The sulfonyl group increases electrophilicity at the piperazine nitrogen, facilitating nucleophilic attack (e.g., in pro-drug derivatization) .

- Hydrolytic Stability : Test resistance to hydrolysis by incubating in simulated gastric fluid (pH 1.2). Sulfonamides generally degrade <10% over 2h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.